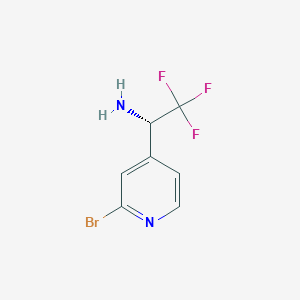
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a bromopyridine moiety and a trifluoroethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and trifluoroethanamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Reaction Steps: The synthesis may involve multiple steps, including halogenation, amination, and chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, while the trifluoroethanamine group may enhance its binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
(2-Bromopyridin-4-yl)acetonitrile: A related compound with a nitrile group instead of the trifluoroethanamine group.
Bis((2-bromopyridin-4-yl)methyl)amine: A compound with two bromopyridine moieties and a methylamine group.
Uniqueness
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine is unique due to its chiral nature and the presence of both bromopyridine and trifluoroethanamine groups. This combination of features makes it a valuable compound for various research applications, particularly in the development of chiral drugs and complex organic molecules.
Propriétés
Formule moléculaire |
C7H6BrF3N2 |
|---|---|
Poids moléculaire |
255.03 g/mol |
Nom IUPAC |
(1S)-1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
Clé InChI |
LTGODAPQHQZRSP-LURJTMIESA-N |
SMILES isomérique |
C1=CN=C(C=C1[C@@H](C(F)(F)F)N)Br |
SMILES canonique |
C1=CN=C(C=C1C(C(F)(F)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


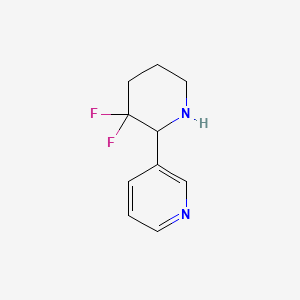
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol](/img/structure/B13043872.png)
![2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL](/img/structure/B13043874.png)
![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)


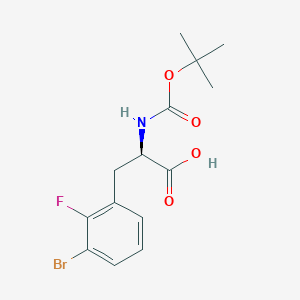

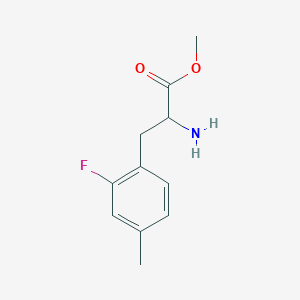


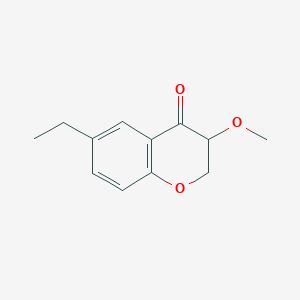
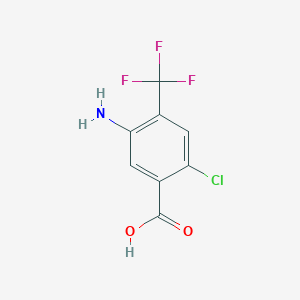
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
